![molecular formula C14H20Cl2N2O B5532943 N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride](/img/structure/B5532943.png)
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride
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Overview
Description
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a piperidine ring via a propanamide linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with the piperidine derivative.
Formation of the Propanamide Linkage: The propanamide linkage is formed by reacting the piperidine derivative with a suitable acylating agent, such as propanoyl chloride.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as voltage-gated sodium and calcium channels. By binding to these channels, the compound modulates their activity, leading to effects such as anticonvulsant and analgesic actions . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence ion channel function is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Uniqueness
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a 3-chlorophenyl group. These structural elements contribute to its distinct pharmacological profile and make it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAZOCCJBMKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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